![molecular formula C11H11NO3S B2584077 Methyl ((5-(thiophen-3-yl)furan-2-yl)methyl)carbamate CAS No. 2034253-24-0](/img/structure/B2584077.png)
Methyl ((5-(thiophen-3-yl)furan-2-yl)methyl)carbamate
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Overview
Description
This compound is an organic molecule that contains a carbamate group (NHCOO-) and a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen). The furan ring is substituted with a thiophen-3-yl group (a five-membered ring containing four carbon atoms and a sulfur atom) and a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a furan ring, a thiophene ring, and a carbamate group. These functional groups could potentially engage in various chemical reactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the furan and thiophene rings, as well as the carbamate group. The furan ring is known to participate in electrophilic aromatic substitution reactions, while the carbamate group can undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the carbamate group) would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
- Thiophene derivatives, including Methyl ((5-(thiophen-3-yl)furan-2-yl)methyl)carbamate, have captured attention as potential biologically active compounds. Medicinal chemists explore their structures to design advanced drugs with diverse effects .
- Notably, molecules containing the thiophene ring system exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
- Thiophene-based compounds play a crucial role in organic semiconductors. Researchers utilize them in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
- Researchers investigate their potential as antitumor agents, anti-inflammatory drugs, and antimicrobial agents .
- Furan chalcones, which can be derived from thiophenes, have shown promising results as urease inhibitors .
Medicinal Chemistry and Drug Development
Organic Semiconductors and Electronics
Corrosion Inhibition
Biological Activity and Pharmacology
Urease Inhibition
Cytotoxic Effects
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl N-[(5-thiophen-3-ylfuran-2-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-14-11(13)12-6-9-2-3-10(15-9)8-4-5-16-7-8/h2-5,7H,6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTAWUAHSHXEHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1=CC=C(O1)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl ((5-(thiophen-3-yl)furan-2-yl)methyl)carbamate |
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